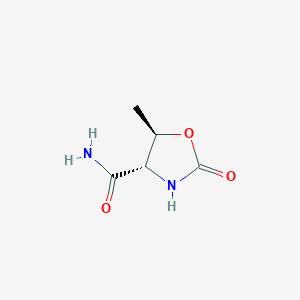

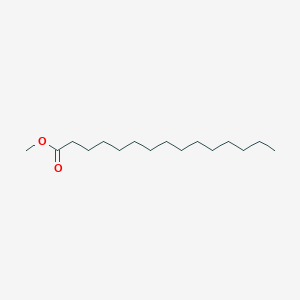

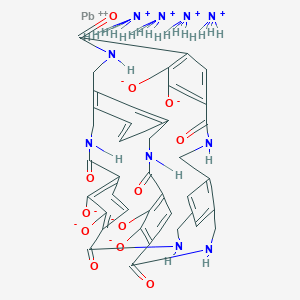

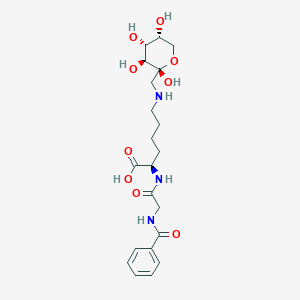

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine, also known as Amadori compound, is a type of advanced glycation end product (AGE) that is formed by the reaction between reducing sugars and amino acids. It is a widely studied compound due to its involvement in several pathological conditions, including diabetes, Alzheimer's disease, and cancer.

Mecanismo De Acción

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine exerts its effects through several mechanisms. It can modulate gene expression, activate inflammatory pathways, and induce oxidative stress. It can also interact with cell surface receptors, such as RAGE (receptor for advanced glycation end products), and activate intracellular signaling pathways, leading to the production of cytokines and growth factors. These effects can result in tissue damage, inflammation, and cell proliferation, contributing to the development of pathological conditions.

Efectos Bioquímicos Y Fisiológicos

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several biochemical and physiological effects. It can cross-link proteins, leading to the formation of insoluble aggregates that can impair tissue function. It can also modify proteins, altering their structure and function. N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can also induce oxidative stress, leading to the production of reactive oxygen species (ROS) that can damage cells and tissues. These effects can contribute to the development of several pathological conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be quantified using various analytical techniques, such as HPLC and LC-MS. However, N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can be difficult to work with due to its reactivity and tendency to form aggregates. It can also vary in concentration depending on the source and method of synthesis.

Direcciones Futuras

Future research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine should focus on developing new therapeutic interventions for pathological conditions associated with its formation. This could involve the development of inhibitors that can block the formation of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine or prevent its interaction with cell surface receptors. Future research should also focus on understanding the role of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine in other pathological conditions, such as cardiovascular disease and neurodegenerative disorders. Finally, future research should explore the potential of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine as a biomarker for disease diagnosis and prognosis.

Métodos De Síntesis

The synthesis of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine involves the reaction between reducing sugars, such as glucose or fructose, and lysine. The reaction leads to the formation of a Schiff base, which undergoes rearrangement to form the N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine compound. The synthesis can be carried out in vitro or in vivo. In vitro synthesis involves the incubation of reducing sugars and lysine under controlled conditions, while in vivo synthesis occurs naturally in the body.

Aplicaciones Científicas De Investigación

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has been extensively studied due to its involvement in several pathological conditions. It has been implicated in the development of diabetic complications, such as nephropathy, retinopathy, and neuropathy. It has also been linked to the development of Alzheimer's disease and cancer. Research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has focused on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic interventions.

Propiedades

Número CAS |

139950-87-1 |

|---|---|

Nombre del producto |

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine |

Fórmula molecular |

C21H31N3O9 |

Peso molecular |

469.5 g/mol |

Nombre IUPAC |

(2R)-2-[(2-benzamidoacetyl)amino]-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C21H31N3O9/c25-15-11-33-21(32,18(28)17(15)27)12-22-9-5-4-8-14(20(30)31)24-16(26)10-23-19(29)13-6-2-1-3-7-13/h1-3,6-7,14-15,17-18,22,25,27-28,32H,4-5,8-12H2,(H,23,29)(H,24,26)(H,30,31)/t14-,15-,17-,18+,21-/m1/s1 |

Clave InChI |

DJDWCZDCENIWRI-WEAZEUSYSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

SMILES |

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

Sinónimos |

N(epsilon)-(1-deoxyfructos-1-yl)hippuryllysine N(epsilon)-1-deoxy-D-fructos-1-yl-hippuryl-lysine NDFHL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)